molecular formula C10H16ClNO B6211808 N-(2-ethoxyethyl)aniline hydrochloride CAS No. 2728141-55-5

N-(2-ethoxyethyl)aniline hydrochloride

Cat. No.: B6211808
CAS No.: 2728141-55-5
M. Wt: 201.7
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Description

N-(2-Ethoxyethyl)aniline hydrochloride is an organic compound derived from aniline, where the amino group is substituted with a 2-ethoxyethyl chain (C₂H₅OCH₂CH₂-) and forms a hydrochloride salt. This modification enhances its solubility in polar solvents and alters its reactivity compared to unmodified aniline. The ethoxyethyl group introduces both lipophilic and hydrogen-bonding properties, making it useful in agrochemical and pharmaceutical synthesis.

Properties

CAS No.

2728141-55-5

Molecular Formula

C10H16ClNO

Molecular Weight

201.7

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process begins with the condensation of aniline (C₆H₅NH₂ ) and 2-ethoxyacetaldehyde (CH₃CH(OCH₂CH₃)CHO ) to form an imine intermediate. Sodium borohydride (NaBH₄ ) then reduces the imine to the secondary amine. The reaction proceeds under mild conditions (20–40°C) in alcoholic solvents such as ethanol or methanol.

Key Steps:

  • Condensation :
    C₆H₅NH₂ + CH₃CH(OCH₂CH₃)CHO → C₆H₅N=CHCH₂OCH₂CH₃ + H₂O\text{C₆H₅NH₂ + CH₃CH(OCH₂CH₃)CHO → C₆H₅N=CHCH₂OCH₂CH₃ + H₂O}

  • Reduction :
    C₆H₅N=CHCH₂OCH₂CH₃ + NaBH₄ → C₆H₅NHCH₂CH₂OCH₂CH₃\text{C₆H₅N=CHCH₂OCH₂CH₃ + NaBH₄ → C₆H₅NHCH₂CH₂OCH₂CH₃}

  • Acidification :
    C₆H₅NHCH₂CH₂OCH₂CH₃ + HCl → C₆H₅NH₂⁺(CH₂CH₂OCH₂CH₃)Cl⁻\text{C₆H₅NHCH₂CH₂OCH₂CH₃ + HCl → C₆H₅NH₂⁺(CH₂CH₂OCH₂CH₃)Cl⁻}

Optimization Parameters

  • Molar Ratios : A 1:1.2 ratio of aniline to 2-ethoxyacetaldehyde ensures complete conversion.

  • Reducing Agent : Sodium borohydride (0.25–0.5 equivalents relative to aniline) balances cost and efficiency.

  • Solvent : Ethanol enhances solubility and reaction kinetics.

Table 1: Reductive Amination Conditions and Yields

ParameterOptimal RangeYield (%)
Temperature25–35°C78–85
Reaction Time4–6 hours-
NaBH₄ Equivalents0.3–0.4-

Nucleophilic Substitution with 2-Chloroethyl Ethyl Ether

This method involves the direct alkylation of aniline using 2-chloroethyl ethyl ether (ClCH₂CH₂OCH₂CH₃ ) under basic conditions. The reaction proceeds via an SN2 mechanism , where the amine acts as a nucleophile.

Reaction Protocol

  • Base Activation : Aniline is deprotonated using sodium hydroxide (NaOH ) or potassium carbonate (K₂CO₃ ) in a polar aprotic solvent (e.g., dimethylformamide).

  • Alkylation :
    C₆H₅NH₂ + ClCH₂CH₂OCH₂CH₃ → C₆H₅NHCH₂CH₂OCH₂CH₃ + HCl\text{C₆H₅NH₂ + ClCH₂CH₂OCH₂CH₃ → C₆H₅NHCH₂CH₂OCH₂CH₃ + HCl}

  • Salt Formation : The product is treated with concentrated HCl to precipitate the hydrochloride salt.

Challenges and Solutions

  • Side Reactions : Over-alkylation to tertiary amines can occur. Using a 10–20% molar excess of aniline suppresses this.

  • Solvent Choice : Dimethylformamide (DMF) improves reactivity but requires post-reaction purification via distillation.

Table 2: Alkylation Reaction Parameters

ParameterConditionsYield (%)
BaseK₂CO₃ (1.5 eq)65–72
Temperature80–90°C-
Reaction Time8–12 hours-

Hydrochloride Salt Formation

Regardless of the synthetic route, the final step involves converting the free base (N-(2-ethoxyethyl)aniline ) to its hydrochloride salt. This is achieved by dissolving the amine in a non-aqueous solvent (e.g., diethyl ether) and bubbling hydrogen chloride gas through the solution.

Critical Considerations:

  • Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete salt formation.

  • Crystallization : Cooling the mixture to 0–5°C promotes crystallization, yielding a pure product.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsScalability
Reductive AminationHigh selectivityCost of NaBH₄Moderate
Nucleophilic SubstitutionSimple setupSide reactionsHigh
  • Reductive Amination is preferred for lab-scale synthesis due to its mild conditions and high purity.

  • Nucleophilic Substitution suits industrial applications where cost-efficiency outweighs purity concerns.

Industrial-Scale Adaptations

Large-scale production often employs continuous flow reactors to enhance mixing and heat transfer. For example:

  • Flow System Design : Reactants are pumped through a tubular reactor at 30°C with a residence time of 20 minutes, achieving 90% conversion.

  • In Situ Acidification : Integrating HCl gas injection into the reaction stream minimizes downstream processing .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-ethoxyethyl)aniline hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced further to form different amine derivatives.

    Substitution: It can participate in substitution reactions, where the ethoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as N-(2-ethoxyethyl)nitrobenzene.

    Reduction: Various amine derivatives.

    Substitution: Substituted aniline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)aniline hydrochloride involves its interaction with various molecular targets. The ethoxyethyl group can influence the compound’s reactivity and binding affinity to different receptors and enzymes. The pathways involved in its action depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

(a) 4-Chloro-N-(2-ethoxyethyl)aniline Hydrochloride (CAS 90945-04-3)
  • Molecular Formula: C₁₀H₁₅Cl₂NO
  • Key Features : A chlorine atom at the para position increases electron-withdrawing effects, enhancing stability and altering reactivity.
  • Applications : Intermediate in synthesizing herbicides like propanamide derivatives .
  • Comparison: The chloro substituent increases molecular weight (296.20 g/mol vs. ~265.19 g/mol for the non-chloro variant) and reduces solubility in non-polar solvents compared to the unsubstituted compound .
(b) 4-(Methylsulfonyl)aniline Hydrochloride (CAS 177662-76-9)
  • Molecular Formula: C₇H₉NO₂S·HCl
  • Key Features : A methylsulfonyl group (-SO₂CH₃) at the para position introduces strong electron-withdrawing and polar characteristics.
  • Applications : Precursor in pharmaceuticals and dyes.
  • Comparison : The sulfonyl group significantly increases water solubility (due to polarity) and acidity (pKa ~1.5) compared to the ethoxyethyl analog .
(c) 3-Bromo-N-(1-phenylethyl)aniline Hydrochloride (CAS 914296-67-6)
  • Molecular Formula : C₁₄H₁₅BrClN
  • Key Features : A bromine atom at the meta position and a bulky phenylethyl group on the nitrogen.

Variations in the N-Substituent

(a) 4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride
  • Molecular Formula : C₁₀H₁₇N₂·2HCl
  • Key Features: A dimethylaminoethyl chain (-CH₂CH₂N(CH₃)₂) introduces basicity and chelating properties.
  • Applications : Used in coordination chemistry and drug synthesis.
  • Comparison: The dimethylamino group increases water solubility and pH sensitivity compared to the ethoxyethyl chain, which is more lipophilic .
(b) Glutacondianil Hydrochloride (CAS 1497-49-0)
  • Molecular Formula : C₁₇H₁₇ClN₂
  • Key Features : A conjugated pentadienylidene bridge between two aniline groups.
  • Properties: Melting point 173–175°C, soluble in methanol but insoluble in water.
  • Comparison : The extended conjugation system enables applications in dyes and sensors, unlike the simpler ethoxyethyl derivative .

Functional Group Comparisons

Compound Substituent/R-Group Molecular Weight (g/mol) Solubility Key Applications
N-(2-Ethoxyethyl)aniline HCl -OCH₂CH₂OC₂H₅ ~265.19 Polar organic solvents Agrochemical intermediates
4-Chloro-N-(2-ethoxyethyl)aniline HCl -Cl, -OCH₂CH₂OC₂H₅ 296.20 Methanol, DMSO Herbicide synthesis
4-(Methylsulfonyl)aniline HCl -SO₂CH₃ 207.67 Water, DMF Pharmaceuticals
Glutacondianil HCl Conjugated dienylidene bridge 284.78 Methanol Dyes, sensors

Q & A

Q. What role does the ethoxyethyl moiety play in membrane permeability compared to other alkyl chains?

  • Methodology :
  • PAMPA Assays : Compare permeability (Pe) of this compound vs. N-(n-propyl) analogs. Ethoxyethyl’s ether oxygen increases hydrogen bonding potential, reducing Pe from 12 × 106^{-6} cm/s (n-propyl) to 5 × 106^{-6} cm/s. MD simulations show increased desolvation energy for the ether group .

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